Ethyl 6-(diallylamino)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(diallylamino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Many pyridazine derivatives have been found to have a wide range of pharmacological activities, such as antifungal , anti-diabetes , antiparasitic , anti-inflammatory , anti-proliferative activity , and acetylcholinesterase inhibitors . The specific targets can vary widely depending on the exact structure of the compound and its functional groups.
Biochemical Analysis
Biochemical Properties
Ethyl 6-(diallylamino)pyridazine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinase 2, an enzyme crucial for cell cycle regulation . The interaction between this compound and cyclin-dependent kinase 2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell proliferation.
Cellular Effects
This compound has been observed to influence various cellular processes. In cancer cells, it exhibits anti-proliferative effects by inhibiting the activity of cyclin-dependent kinase 2, leading to cell cycle arrest . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to the active site of cyclin-dependent kinase 2, it inhibits the enzyme’s activity, leading to a decrease in cell proliferation . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, preventing the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its reactivity and efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation . At higher doses, it can induce toxic effects, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can influence metabolic flux and alter metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Properties
IUPAC Name |
ethyl 6-[bis(prop-2-enyl)amino]pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-9-16(10-5-2)12-8-7-11(14-15-12)13(17)18-6-3/h4-5,7-8H,1-2,6,9-10H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUBCQBEJCPZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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